1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazoloquinoline core, makes it a subject of interest for researchers aiming to develop new therapeutic agents.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine under acidic conditions, followed by cyclization to form the pyrazoloquinoline core. Industrial production methods often employ microwave-assisted reactions or metal-catalyzed reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, resulting in the formation of methoxy or tert-butyl derivatives
Scientific Research Applications
1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. The compound is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival. Additionally, it can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and transcription .
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be compared with other quinoline derivatives such as:
Quinazolinone derivatives: These compounds also exhibit a wide range of biological activities, including anticancer and antibacterial properties.
Quinolines and quinolones: Known for their antimicrobial activities, these compounds are widely used in the treatment of bacterial infections.
Tetrahydroquinolines: These derivatives are known for their antioxidant properties and potential use in treating oxidative stress-related diseases.
The unique structure of this compound, particularly the presence of the pyrazoloquinoline core, distinguishes it from other similar compounds and contributes to its diverse biological activities.
Properties
CAS No. |
654650-57-4 |
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Molecular Formula |
C17H14ClN3 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C17H14ClN3/c1-11-13-10-19-15-8-4-2-6-12(15)17(13)21(20-11)16-9-5-3-7-14(16)18/h2-9,19H,10H2,1H3 |
InChI Key |
BAGUAJWVCQWOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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